4,5,7-trifluoro-1H-indole-2-carboxylic acid
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Overview
Description
4,5,7-trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-trifluoro-1H-indole-2-carboxylic acid typically involves the use of 2,4,5-trifluorobenzoic acid as a starting material . The process includes several steps:
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the indole ring structure.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,5,7-trifluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring.
Nucleophilic substitution: Particularly at the fluorinated positions.
Oxidation and reduction: Modifying the functional groups attached to the indole ring.
Common Reagents and Conditions
Electrophilic substitution: Often involves reagents like halogens or nitrating agents under acidic conditions.
Nucleophilic substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the indole ring, while nucleophilic substitution can replace fluorine atoms with other substituents .
Scientific Research Applications
4,5,7-trifluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,6,7-trifluoro-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with similar properties.
5-fluoroindole-2-carboxylic acid: A less fluorinated analog with different biological activities.
Indole-2-carboxylic acid: The non-fluorinated parent compound with a broader range of applications.
Uniqueness
4,5,7-trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,5,7-trifluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-4-2-5(11)8-3(7(4)12)1-6(13-8)9(14)15/h1-2,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDGXIPCUHAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=C(N2)C(=O)O)C(=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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